molecular formula C28H54O B14384371 Spiro[13.14]octacosan-15-ol CAS No. 88011-91-0

Spiro[13.14]octacosan-15-ol

Cat. No.: B14384371
CAS No.: 88011-91-0
M. Wt: 406.7 g/mol
InChI Key: GYMMABUQMPISBL-UHFFFAOYSA-N
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Description

Spiro[13.14]octacosan-15-ol is a high-molecular-weight spirocyclic alcohol characterized by two interconnected hydrocarbon rings (13- and 14-membered) and a hydroxyl group at the 15th carbon. The compound’s three-dimensionality allows it to occupy underutilized chemical space, a trait shared with other spiro molecules that have shown promise in drug development due to improved target binding and metabolic stability .

Properties

CAS No.

88011-91-0

Molecular Formula

C28H54O

Molecular Weight

406.7 g/mol

IUPAC Name

spiro[13.14]octacosan-28-ol

InChI

InChI=1S/C28H54O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h27,29H,1-26H2

InChI Key

GYMMABUQMPISBL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(C2(CCCCCC1)CCCCCCCCCCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-ol, often involves several common methods of ring closure. These methods include alkylation, cycloaddition, and cyclization reactions . For instance, the Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition, [2+1] cycloaddition, and Diels–Alder cycloaddition are frequently employed .

Industrial Production Methods: Industrial production of spirocyclic compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would depend on the desired scale and application, but generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Ring Sizes Functional Groups Key Properties
Spiro[13.14]octacosan-15-ol 13, 14 -OH at C15 High rigidity, lipophilic
Spiro-azaheterocycles (e.g., from ABB-Li synthesis) 4, 5–7 -NH, -CO, -SiR3 Amine/ketone functionalization; synthetic versatility
Spiro-1,3-benzoxazine dimers 6, 6 Aromatic oxazine rings Steric hindrance; EIMS fragmentation at spiro junction

Key Observations :

  • Ring Size : this compound’s larger rings (13/14) confer greater conformational flexibility compared to smaller spiro-azaheterocycles (4–7 members), which are more rigid but synthetically challenging .
  • Functional Groups : Unlike nitrogen- or silicon-containing spiro compounds (e.g., ABB-Li derivatives), this compound lacks heteroatoms beyond oxygen, limiting its polarity but enhancing lipid membrane permeability.

Spectroscopic and Stability Profiles

  • Mass Spectrometry : this compound’s molecular ion (M⁺) may be less detectable in EIMS compared to smaller spiro compounds (e.g., benzoxazines), which fragment at the spiro junction (e.g., m/z = M⁺ – ArN₂CO) .
  • Thermal Stability : Larger spiro systems like this compound may exhibit higher thermal stability than strained small-ring spiro-azaheterocycles, which leverage ring stress for reactivity .

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